molecular formula C15H11NO2S B11846948 4-((1H-Indol-6-yl)thio)benzoic acid CAS No. 919792-60-2

4-((1H-Indol-6-yl)thio)benzoic acid

Cat. No.: B11846948
CAS No.: 919792-60-2
M. Wt: 269.3 g/mol
InChI Key: GBEBEXJESKXOHQ-UHFFFAOYSA-N
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Description

4-((1H-Indol-6-yl)thio)benzoic acid is a compound that combines the structural features of indole and benzoic acid. Indole is a heterocyclic compound with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Benzoic acid is a simple aromatic carboxylic acid. The combination of these two structures results in a compound with unique chemical and biological properties.

Preparation Methods

The synthesis of 4-((1H-Indol-6-yl)thio)benzoic acid typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Thioether Formation: The indole derivative is then reacted with a thiol compound to introduce the thioether linkage. This step often requires the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol and facilitate the nucleophilic substitution reaction.

    Benzoic Acid Attachment: The final step involves the introduction of the benzoic acid moiety. This can be achieved through a coupling reaction, such as the Suzuki coupling, which involves the reaction of a boronic acid derivative of benzoic acid with the thioether-indole intermediate in the presence of a palladium catalyst.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs.

Chemical Reactions Analysis

4-((1H-Indol-6-yl)thio)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Lithium aluminum hydride

    Catalysts: Palladium, acids, bases

Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds.

Scientific Research Applications

4-((1H-Indol-6-yl)thio)benzoic acid has various applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s indole moiety is known for its biological activity, making it a valuable tool in the study of biological processes and the development of bioactive compounds.

    Medicine: Derivatives of this compound have potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-((1H-Indol-6-yl)thio)benzoic acid depends on its specific application. In biological systems, the indole moiety can interact with various molecular targets, including enzymes and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The thioether linkage can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 4-((1H-Indol-6-yl)thio)benzoic acid include:

    Indole-3-acetic acid: A naturally occurring plant hormone that regulates growth and development.

    Indole-3-butyric acid: Another plant hormone used to promote root formation in cuttings.

    4-(1H-Indol-3-yl)butanoic acid: A synthetic compound with similar structural features and potential biological activity.

Compared to these compounds, this compound is unique due to the presence of the thioether linkage, which can impart different chemical and biological properties.

Properties

CAS No.

919792-60-2

Molecular Formula

C15H11NO2S

Molecular Weight

269.3 g/mol

IUPAC Name

4-(1H-indol-6-ylsulfanyl)benzoic acid

InChI

InChI=1S/C15H11NO2S/c17-15(18)11-2-4-12(5-3-11)19-13-6-1-10-7-8-16-14(10)9-13/h1-9,16H,(H,17,18)

InChI Key

GBEBEXJESKXOHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2)SC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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